molecular formula C20H12I2N2 B5114383 2,3-bis(3-iodophenyl)quinoxaline

2,3-bis(3-iodophenyl)quinoxaline

Cat. No.: B5114383
M. Wt: 534.1 g/mol
InChI Key: FDPWQILQAGBNSB-UHFFFAOYSA-N
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Description

2,3-bis(3-iodophenyl)quinoxaline: is a heterocyclic compound with the molecular formula C20H12I2N2 and a molecular weight of 534.13 g/mol . This compound is characterized by the presence of two iodine atoms attached to phenyl rings at the 2 and 3 positions of the quinoxaline core. Quinoxalines are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-bis(3-iodophenyl)quinoxaline typically involves the condensation of 3-iodobenzene-1,2-diamine with 3-iodobenzil. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions . The reaction proceeds through the formation of an intermediate diimine, which cyclizes to form the quinoxaline ring.

Industrial Production Methods: The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions: 2,3-bis(3-iodophenyl)quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products:

Scientific Research Applications

Chemistry: 2,3-bis(3-iodophenyl)quinoxaline is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds .

Biology and Medicine: Quinoxaline derivatives, including this compound, have shown potential as anticancer, antimicrobial, and antiviral agents. They interact with biological targets such as DNA and enzymes, making them valuable in drug discovery and development .

Industry: In the industrial sector, quinoxaline derivatives are used in the development of materials with specific electronic and optical properties. They are also explored for their potential in agricultural chemicals .

Mechanism of Action

The mechanism of action of 2,3-bis(3-iodophenyl)quinoxaline involves its interaction with biological targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which can lead to cell death in cancer cells. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its antimicrobial and antiviral activities .

Comparison with Similar Compounds

Comparison: 2,3-bis(3-iodophenyl)quinoxaline is unique due to the presence of iodine atoms, which can significantly influence its reactivity and biological activity. Compared to other quinoxaline derivatives, the iodine substituents can enhance the compound’s ability to participate in substitution and coupling reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2,3-bis(3-iodophenyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12I2N2/c21-15-7-3-5-13(11-15)19-20(14-6-4-8-16(22)12-14)24-18-10-2-1-9-17(18)23-19/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPWQILQAGBNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)I)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12I2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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